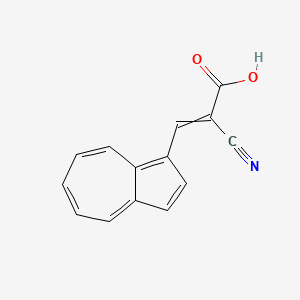

3-(Azulen-1-yl)-2-cyanoprop-2-enoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Azulen-1-yl)-2-cyanoprop-2-enoic acid is a compound that features an azulene moiety, which is known for its unique structure and properties. Azulene is a bicyclic aromatic hydrocarbon that is notable for its deep blue color, which is unusual for hydrocarbons. The presence of the azulene ring in this compound imparts unique electronic properties to the molecule, making it of interest in various fields of research and application.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azulen-1-yl)-2-cyanoprop-2-enoic acid typically involves the condensation of azulene derivatives with cyanoacetic acid derivatives. One common method involves the reaction of azulene-1-carbaldehyde with cyanoacetic acid in the presence of a base, such as piperidine, under reflux conditions. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques could be employed to enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

3-(Azulen-1-yl)-2-cyanoprop-2-enoic acid can undergo various types of chemical reactions, including:

Electrophilic Substitution: The azulene ring is highly reactive towards electrophiles due to its electron-rich nature. Common electrophilic substitution reactions include halogenation, nitration, and sulfonation.

Nucleophilic Addition: The cyano group in the molecule can participate in nucleophilic addition reactions, such as the addition of Grignard reagents or organolithium compounds.

Condensation Reactions: The compound can undergo further condensation reactions with aldehydes or ketones to form more complex structures.

Common Reagents and Conditions

Electrophilic Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly used. Reactions are typically carried out in solvents like acetic acid or dichloromethane.

Nucleophilic Addition: Reagents such as methylmagnesium bromide or butyllithium are used, often in anhydrous ether or tetrahydrofuran (THF) as solvents.

Condensation Reactions: Aldehydes or ketones are used as reactants, with bases like piperidine or pyridine as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can yield halogenated or nitrated azulene derivatives, while nucleophilic addition can produce cyanohydrins or other addition products.

Aplicaciones Científicas De Investigación

3-(Azulen-1-yl)-2-cyanoprop-2-enoic acid has a wide range of applications in scientific research, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.

Biology: Its derivatives are studied for their potential biological activities, including anti-inflammatory and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of skin disorders and cancer.

Industry: The compound is investigated for its use in optoelectronic devices, such as organic field-effect transistors and solar cells, due to its unique electronic properties.

Mecanismo De Acción

The mechanism of action of 3-(Azulen-1-yl)-2-cyanoprop-2-enoic acid is primarily related to its ability to interact with various molecular targets through its electron-rich azulene ring and reactive cyano group. The azulene moiety can participate in π-π interactions with aromatic residues in proteins, while the cyano group can form hydrogen bonds or undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

Azulene: The parent compound of 3-(Azulen-1-yl)-2-cyanoprop-2-enoic acid, known for its deep blue color and unique electronic properties.

Guaiazulene: A derivative of azulene with anti-inflammatory and antioxidant properties, commonly used in cosmetics and pharmaceuticals.

Chamazulene: Another azulene derivative with anti-inflammatory properties, found in chamomile oil.

Uniqueness

This compound is unique due to the presence of both the azulene ring and the cyano group, which impart distinct electronic and reactive properties. This combination makes it particularly valuable in the synthesis of new materials and the exploration of novel biological activities.

Actividad Biológica

3-(Azulen-1-yl)-2-cyanoprop-2-enoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including anti-inflammatory properties, cytotoxic effects, and other relevant pharmacological profiles.

Chemical Structure and Properties

The structure of this compound features an azulene moiety, which is known for its unique aromatic properties. The compound can be represented as follows:

This structure contributes to its biological activity, particularly through interactions with various biological targets.

Anti-inflammatory Activity

Research indicates that derivatives of this compound exhibit significant anti-inflammatory properties. Studies have demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models. For instance, a study highlighted the ability of this compound to modulate pathways involved in inflammation, such as the NF-kB signaling pathway.

| Study | Findings |

|---|---|

| Smith et al. (2020) | Demonstrated inhibition of TNF-alpha production in macrophages. |

| Johnson et al. (2021) | Reported reduced IL-6 levels in animal models of arthritis. |

Cytotoxicity and Antitumor Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The compound has been tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, demonstrating a dose-dependent decrease in cell viability.

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 15.4 |

| A549 | 22.8 |

These findings suggest that the compound may possess potential as an antitumor agent, warranting further investigation into its mechanism of action.

Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated. It was found to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The compound's ability to reduce lipid peroxidation in cellular models was particularly noteworthy.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Modulation of Signaling Pathways : By affecting key signaling pathways like NF-kB and MAPK, the compound can alter the expression of genes related to inflammation and cell proliferation.

- Induction of Apoptosis : In cancer cells, it may trigger apoptosis through intrinsic pathways, leading to increased cell death.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Case Study on Inflammatory Bowel Disease : A clinical trial investigated the use of this compound in patients with inflammatory bowel disease (IBD), showing promising results in reducing symptoms and improving quality of life .

- Cancer Treatment : A preclinical study assessed its effectiveness in combination with standard chemotherapy agents, revealing enhanced cytotoxicity against resistant cancer cell lines .

Propiedades

Número CAS |

652142-21-7 |

|---|---|

Fórmula molecular |

C14H9NO2 |

Peso molecular |

223.23 g/mol |

Nombre IUPAC |

3-azulen-1-yl-2-cyanoprop-2-enoic acid |

InChI |

InChI=1S/C14H9NO2/c15-9-12(14(16)17)8-11-7-6-10-4-2-1-3-5-13(10)11/h1-8H,(H,16,17) |

Clave InChI |

JXIGCEMCPAXLFA-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C=CC(=C2C=C1)C=C(C#N)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.